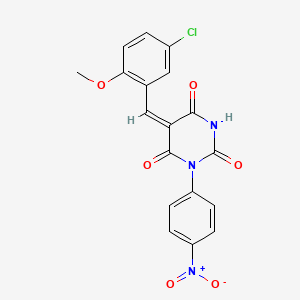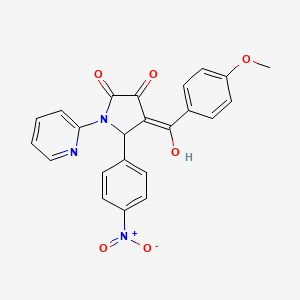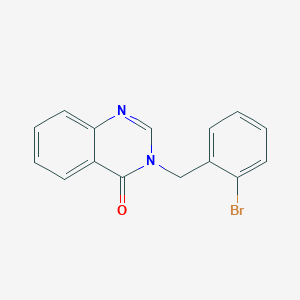![molecular formula C14H21NOS B5292732 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane](/img/structure/B5292732.png)
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane, also known as DMAT, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DMAT is a heterocyclic compound that contains a thienyl group, which makes it structurally unique and biologically active.
Mécanisme D'action
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane inhibits the activity of PKR and EIF2AK4 by binding to the ATP-binding site of these enzymes. This compound has been shown to be a competitive inhibitor of PKR and a non-competitive inhibitor of EIF2AK4. This compound has been shown to induce autophagy in cancer cells by inhibiting the mTOR pathway.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. This compound has been shown to inhibit angiogenesis by inhibiting the VEGF pathway. This compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane is a useful tool compound for studying the role of PKR and EIF2AK4 in various biological processes. This compound is a potent inhibitor of PKR and EIF2AK4, which makes it a valuable tool for studying these enzymes. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness as a tool compound.
Orientations Futures
There are many future directions for research on 1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane. One direction is to study the potential therapeutic applications of this compound in cancer and other diseases. Another direction is to develop more potent and selective inhibitors of PKR and EIF2AK4 based on the structure of this compound. Another direction is to study the potential side effects of this compound and its derivatives in animal models. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.
In conclusion, this compound is a unique heterocyclic compound that has potential applications in various scientific research fields. This compound has been shown to inhibit PKR and EIF2AK4, which makes it a valuable tool compound for studying these enzymes. This compound has many potential applications in cancer and other diseases, but further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane can be synthesized using various methods, including the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by acylation with chloroacetyl chloride. Another method involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with 1,6-diaminohexane, followed by cyclization with phosgene. This compound can also be synthesized using a one-pot reaction of 4,5-dimethylthiophene-2-carboxylic acid, 1,6-diaminohexane, and phosgene.
Applications De Recherche Scientifique
1-[(4,5-dimethyl-3-thienyl)carbonyl]azocane has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to inhibit protein kinase R (PKR), which is involved in the regulation of protein synthesis and cell proliferation. This compound has also been shown to inhibit the activity of eukaryotic translation initiation factor 2 alpha kinase 4 (EIF2AK4), which is involved in the regulation of cellular stress responses. This compound has been used as a tool compound to study the role of PKR and EIF2AK4 in various biological processes.
Propriétés
IUPAC Name |
azocan-1-yl-(4,5-dimethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-12(2)17-10-13(11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQEGOEPQGGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5292650.png)

![N-1,3-benzodioxol-5-yl-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5292662.png)
![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5292668.png)

![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5292702.png)
![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5292716.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![2-{2-[2-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-imidazol-1-yl]propyl}pyrazine](/img/structure/B5292739.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5292754.png)
![1-(2-chlorophenyl)-2-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethanol](/img/structure/B5292770.png)
